

# Teneligliptin metabolism and formation of carboxylic acid metabolite

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## Compound of Interest

Compound Name: *Teneligliptin-d8 Carboxylic Acid*

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## An In-Depth Technical Guide to the Metabolism of Teneligliptin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic fate of teneligliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor. The document details the primary metabolic pathways, presents quantitative pharmacokinetic data from human studies, outlines key experimental protocols used in its characterization, and clarifies the nature of its known derivatives.

## Executive Summary

Teneligliptin is eliminated through a balanced combination of renal excretion and hepatic metabolism.<sup>[1]</sup> Metabolism accounts for approximately 66-80% of its total clearance.<sup>[1][2]</sup> The primary metabolic pathway is not the formation of a carboxylic acid, but rather the oxidation of the sulfur atom in the thiazolidine ring, mediated almost equally by Cytochrome P450 3A4 (CYP3A4) and Flavin-containing Monooxygenase 3 (FMO3).<sup>[3][4]</sup> The major metabolite is M1 (teneligliptin sulfoxide), which is further oxidized to a minor extent to M2 (teneligliptin sulfone).<sup>[1]</sup> Several other minor metabolites (M3, M4, M5) have been identified.<sup>[5]</sup> Due to these multiple elimination pathways, the risk of significant drug-drug interactions is low, and dose adjustments are generally not required for patients with renal or hepatic impairment.<sup>[1][6]</sup>

## Metabolic Pathways of Teneligliptin

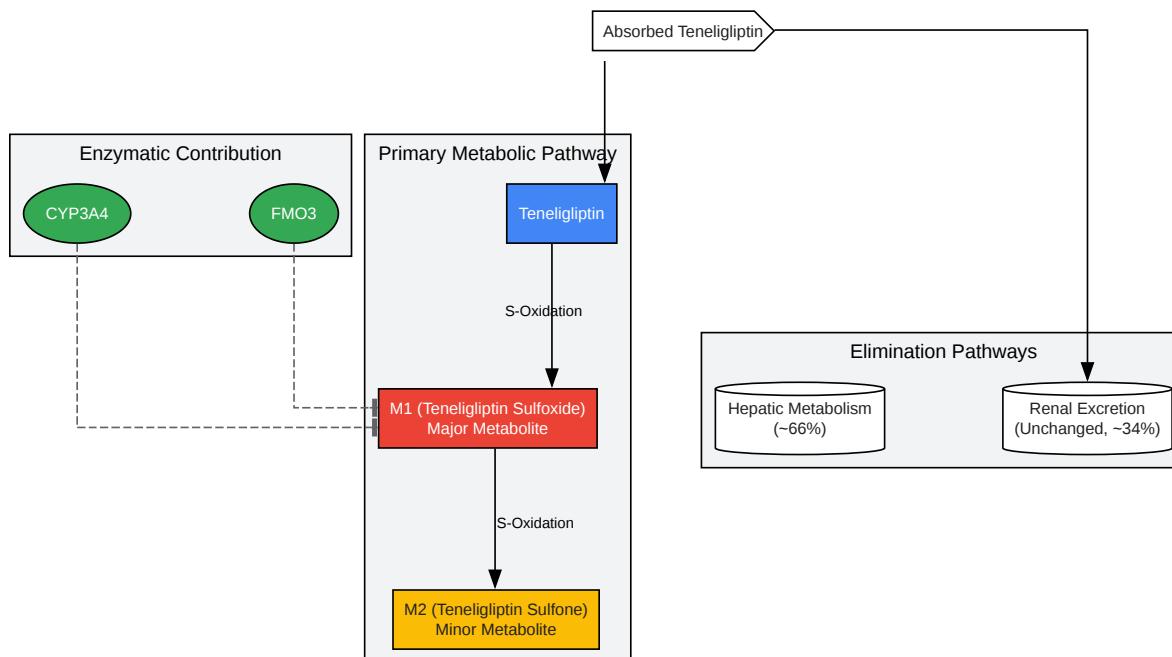
The biotransformation of teneligliptin occurs primarily in the liver. The key enzymatic systems involved are CYP3A4 and FMOs (predominantly FMO3, with some contribution from FMO1).[3]  
[7]

**2.1 Primary Pathway: S-Oxidation** The most significant metabolic transformation is the oxidation of the sulfur atom on the thiazolidine moiety.

- Formation of M1 (Thiazolidine-1-oxide / Sulfoxide): Teneligliptin is oxidized to its major metabolite, M1. This metabolite is the most abundant in plasma, accounting for 14.7% of the total radioactivity's Area Under the Curve (AUC).[3][4] Both CYP3A4 and FMO3 contribute almost equally to this conversion.[3]
- Formation of M2 (Sulfone): The M1 metabolite can undergo further oxidation to form the M2 metabolite, teneligliptin sulfone.[1] M2 is a minor metabolite, representing only 1.3% of the plasma AUC of total radioactivity.[5]

**2.2 Other Minor Metabolic Pathways** In addition to S-oxidation, other minor metabolites have been identified in human mass balance studies, including M3, M4, and M5.[5] These are formed through processes such as hydroxylation.[1]

**2.3 Note on Carboxylic Acid Derivative** Scientific literature and comprehensive mass balance studies have not identified a carboxylic acid derivative as a metabolite of teneligliptin.[1][5] However, a compound known as "Teneligliptin Carboxylic Acid" or "(2S,4S)-4-(4-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazin-1-yl)pyrrolidine-2-carboxylic Acid" is documented as a known process-related impurity of the drug substance, designated as Impurity E.[8][9] This entity results from the hydrolysis of the thiazolidine ring and is not a product of in vivo biotransformation.



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Caption: Metabolic pathways and elimination routes of Teneligliptin.

## Quantitative Pharmacokinetic Data

The following tables summarize the quantitative data from a human mass balance study following a single 20 mg oral dose of [<sup>14</sup>C]-labeled teneligliptin.[1][5][10]

Table 1: Plasma Pharmacokinetics of Teneligliptin and its Metabolites

| Component              | % of Total Radioactivity AUC <sub>0-∞</sub> |
|------------------------|---|
| Teneligliptin (Parent) | <b>71.1%</b>                                |
| Metabolite M1          | 14.7%                                       |
| Metabolite M2          | 1.3%  |
| Metabolite M3          | 1.3%  |
| Metabolite M4          | 0.3%  |
| Metabolite M5          | 1.1%  |

Data sourced from human radiolabel studies.[\[5\]](#)

Table 2: Cumulative Excretion of Teneligliptin and Metabolites (% of Administered Dose)

| Component                 | Urine (by 120h) | Feces (by 120h) | Total Excretion (by 216h) |
|---------------------------|-----------------|-----------------|---------------------------|
| Total Radioactivity       | <b>45.4%</b>    | <b>46.5%</b>    | <b>≥90%</b>               |
| Teneligliptin (Unchanged) | 14.8%           | 26.1%           | -                         |
| Metabolite M1             | 17.7%           | 4.0%            | -                         |
| Metabolite M2             | 1.4%            | <1.0%           | -                         |
| Metabolite M3             | 1.9%            | 1.6%            | -                         |
| Metabolite M4             | -               | 0.3%            | -                         |
| Metabolite M5             | -               | 1.3%            | -                         |

Data represents the percentage of the initial 20 mg radiolabeled dose.[\[1\]](#)[\[10\]](#)

## Experimental Protocols

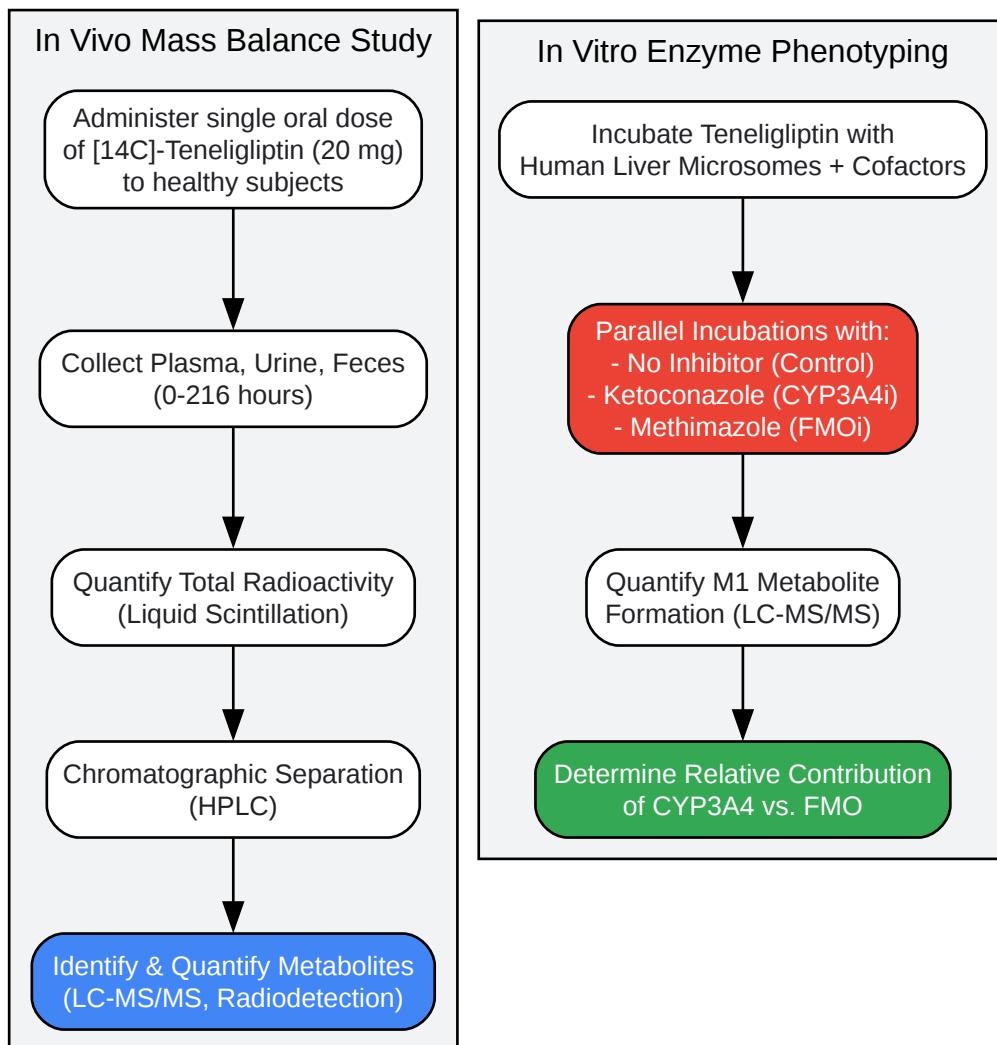
4.1 Human Mass Balance and Metabolism Study This protocol is central to understanding the in vivo fate of teneligliptin.

- Objective: To investigate the absorption, metabolism, and excretion of teneligliptin in humans.
- Subjects: Healthy male volunteers.
- Methodology:
  - A single oral dose of 20 mg of [<sup>14</sup>C]-teneligliptin is administered.[1]
  - Blood, urine, and feces samples are collected at predetermined intervals for up to 216 hours post-dose.[1]
  - Total radioactivity in plasma, urine, and feces is measured using liquid scintillation counting (LSC).
  - Plasma, urine, and fecal extracts undergo chromatographic separation, typically using High-Performance Liquid Chromatography (HPLC).[1]
  - Metabolite profiling is conducted by coupling HPLC with a radiodetector and mass spectrometer (LC-MS/MS) to identify and quantify the parent drug and its metabolites.[11]

**4.2 In Vitro Enzyme Contribution Study** This protocol helps identify the specific enzymes responsible for metabolism.

- Objective: To determine the contribution of CYP and FMO enzymes to teneligliptin metabolism.
- System: Human liver microsomes.
- Methodology:
  - Teneligliptin is incubated with human liver microsomes fortified with necessary cofactors (e.g., NADPH for CYPs, FAD and NADPH for FMOs).
  - To delineate enzyme contribution, parallel incubations are run in the presence of specific chemical inhibitors:
    - Ketoconazole: A potent inhibitor of CYP3A4.[12]

- Methimazole: An inhibitor of FMOs.
- The formation of the M1 metabolite is monitored over time using LC-MS/MS.
- The reduction in M1 formation in the presence of an inhibitor indicates the degree of contribution of that enzyme family.



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Caption: Workflow for in vivo and in vitro metabolism studies.

## Conclusion

The metabolism of teneligliptin is well-characterized and involves multiple pathways, providing a low risk of metabolic drug-drug interactions. The primary biotransformation is S-oxidation, driven by both CYP3A4 and FMO3, leading to the formation of the main metabolite, M1 (sulfoxide), and the minor metabolite, M2 (sulfone). Contrary to the initial query, a carboxylic acid metabolite is not a product of teneligliptin's in vivo metabolism but is known as a chemical impurity. This detailed understanding of its metabolic profile is crucial for drug development professionals and researchers in assessing its clinical use and safety profile.

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